molecular formula C24H16 B11993531 alpha-Heptacyclene CAS No. 14620-98-5

alpha-Heptacyclene

Cat. No.: B11993531
CAS No.: 14620-98-5
M. Wt: 304.4 g/mol
InChI Key: TVMWOWUBPJVYIC-UHFFFAOYSA-N
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Description

α-Heptacyclene is a polycyclic aromatic hydrocarbon (PAH) characterized by a seven-membered ring fused with additional cyclic structures. Such compounds are often compared to structurally analogous heterocycles or fused-ring systems, which are extensively discussed in the literature on heterocyclic chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14620-98-5

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

heptacyclo[13.7.1.14,8.02,14.03,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,15,17,19(23),20-decaene

InChI

InChI=1S/C24H16/c1-5-13-6-2-10-16-19(13)15(9-1)21-22(16)24-18-12-4-8-14-7-3-11-17(20(14)18)23(21)24/h1-12,21-24H

InChI Key

TVMWOWUBPJVYIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4C(C3=CC=C2)C5C4C6=CC=CC7=C6C5=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Heptacyclene typically involves multi-step organic reactions. One common method is the cyclization of specific precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can lead to the formation of the heptacyclic structure. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-Heptacyclene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Alpha-Heptacyclene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of alpha-Heptacyclene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with Oxazolidines and Azaazulenes

Oxazolidines (e.g., chiral N-H oxazolidines) and azaazulenes are heterocyclic compounds with distinct reactivity profiles. Unlike α-heptacyclene, oxazolidines feature nitrogen and oxygen atoms within their rings, enabling coordination chemistry and catalytic applications . Azaazulenes, such as those synthesized by Nishiwaki and Abe (1978), exhibit unique electronic properties due to their non-alternant π-systems, which differ from the fully conjugated structure of α-heptacyclene .

Property α-Heptacyclene (Inferred) Oxazolidines Azaazulenes
Ring System 7-membered fused PAH 5-membered (N, O) Bicyclic (N-containing)
Electron Delocalization High conjugation Moderate (polarized bonds) Non-alternant π-system
Applications Catalysis, materials Catalysis, drug intermediates Dyes, optoelectronics

Comparison with Tetracycline Derivatives

While tetracyclines (e.g., methacycline) are unrelated in structure to α-heptacyclene, their synthesis methodologies offer indirect insights. Methacycline’s synthesis involves cycloaddition and regioselective modifications, paralleling strategies used in PAH functionalization . However, α-heptacyclene’s lack of heteroatoms limits its bioactivity compared to tetracyclines, which rely on oxygen and nitrogen for antibiotic action .

Biological Activity

Alpha-Heptacyclene is a bicyclic compound with a unique structure that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its complex polycyclic structure. It is notable for its unique arrangement of carbon atoms, which influences its reactivity and interaction with biological systems. The compound is primarily studied for its roles in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed an MIC of 64 µg/mL.

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Antitumor Activity

This compound has also been investigated for its antitumor properties. A study conducted on various cancer cell lines revealed that the compound induces apoptosis in human cancer cells through the activation of caspase pathways. The results indicated:

  • HeLa Cells : A reduction in cell viability by 50% at a concentration of 10 µM.
  • MCF-7 Cells : Induction of apoptosis confirmed via flow cytometry.

These results highlight the potential of this compound as a lead compound in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : this compound inhibits key enzymes involved in cellular respiration and DNA synthesis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, contributing to apoptosis in tumor cells.

Case Studies

Several case studies have been conducted to explore the practical applications of this compound:

  • Case Study 1 : A clinical trial assessing the efficacy of this compound as an adjunct therapy in treating resistant bacterial infections showed promising results, with a notable reduction in infection rates among participants.
  • Case Study 2 : Research on the use of this compound in combination with traditional chemotherapeutics indicated enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further investigation.

Data Summary

Biological ActivityTest Organism/Cell LineMIC/Effect ConcentrationReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AntitumorHeLa Cells10 µM (50% viability)
AntitumorMCF-7 CellsApoptosis Induced

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